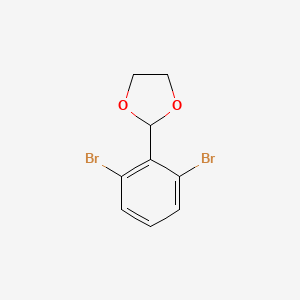
2-(2,6-Dibromophenyl)-1,3-dioxolane
説明
“2-(2,6-Dibromophenyl)-1,3-dioxolane” is a complex organic compound. It contains a 1,3-dioxolane group, which is a type of acetal, and a 2,6-dibromophenyl group, which is a type of aromatic compound with bromine substituents .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving phenols and aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a 1,3-dioxolane ring attached to a phenyl ring with bromine atoms at the 2 and 6 positions .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the bromine atoms and the 1,3-dioxolane group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly reactive .科学的研究の応用
Polymer Synthesis and Characterization
- Poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], synthesized from glycidyl methacrylate and benzaldehyde, demonstrates specific thermal degradation properties, with degradation up to 270 °C producing only the monomer. Above this temperature, side-chain decompositions including the 1,3-dioxolane ring occur, leading to various volatile products (Coskun et al., 1998).
Chemical Synthesis and Reactions
- New theoretical studies have been conducted on 2-methylene-1,3-dioxolane and similar compounds, with reported syntheses and reactions of five-membered heterocyclic ring systems containing oxygen and sulfur (Aitken, 1990).
- Efficient preparation techniques have been developed for derivatives like 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, demonstrating their utility as methyl vinyl ketone equivalents (Petroski, 2002).
Application in Drug Synthesis
- Dioxolane nucleosides, crucial for antiviral and anticancer drugs, have been synthesized with controlled stereochemistry. Proteases such as α-chymotrypsin and bovine pancreatic protease can selectively separate cis and trans diastereomers of specific dioxolane derivatives (Janes et al., 1999).
Fungicidal Activity
- Compounds such as 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, derived from 1,3-dioxolane, have been synthesized and found effective for controlling powdery mildew in gherkins and barley, as well as bean rust. Their systemic activity indicates potential for commercial development (Gestel et al., 1980).
Interaction with Skin Components
- 2-Nonyl-1,3-dioxolane (SEPA™) has been shown to significantly modify the structure of human stratum corneum, implying its potential use in enhancing the permeability of the stratum corneum to lipophilic drugs (Morganti et al., 1999).
Polymerization and Structural Studies
- Detailed polymerization and structural studies have been conducted on various 1,3-dioxolane derivatives, exploring their potential in creating high molecular weight polymers and understanding their chemical behavior (Zeuner et al., 1995).
作用機序
特性
IUPAC Name |
2-(2,6-dibromophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDRLHISRGXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318096.png)

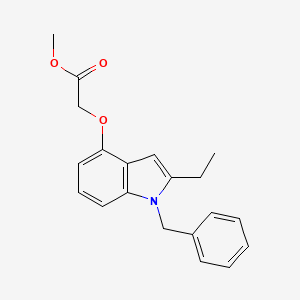
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)
![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)
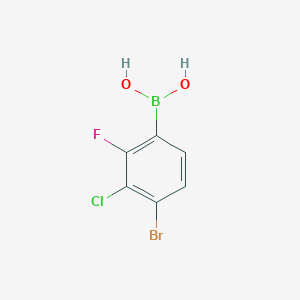

![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)
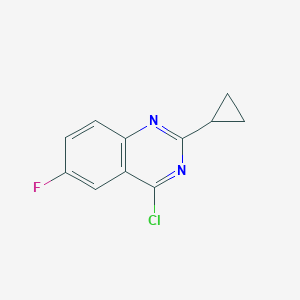
![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)
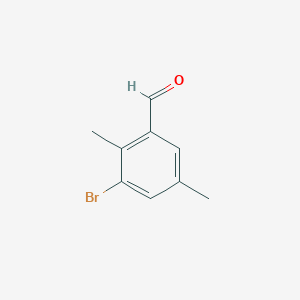
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)